![molecular formula C18H20N2O2 B2679615 3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide CAS No. 1209302-14-6](/img/structure/B2679615.png)
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-(4-methoxyphenyl)” and “N-phenyl” parts suggest the presence of a methoxyphenyl group and a phenyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The phenyl and methoxyphenyl groups would be attached at the 3rd carbon and nitrogen of the pyrrolidine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the attached groups . The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the pyrrolidine ring and the attached groups . For example, the presence of the methoxy group could potentially increase the compound’s solubility in certain solvents .Scientific Research Applications
- Antioxidant and Cytotoxic Effects Biological Activity: MMPP and its derivatives, including 4-methoxyphenyl acrylate, have demonstrated antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications, particularly in cancer research.
- Anti-Inflammatory Properties : MMPP selectively inhibits signal transducer and activator of transcription 3 (STAT3) . This inhibition confers anti-inflammatory properties, making MMPP a candidate for managing neuroinflammatory conditions .
- Sunscreen Technology : MMPP’s UV absorption properties make it relevant for sunscreen formulations. It belongs to the class of organic UV filters, which includes compounds like avobenzone and octinoxate .
Neuroinflammation Modulation
UV Absorption Chromophore
Cosmetic Applications
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-14(8-10-17)15-11-12-20(13-15)18(21)19-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOMQHMQTPLWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
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